molecular formula C19H19ClN2O2S B2792621 N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 851411-97-7

N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2792621
CAS No.: 851411-97-7
M. Wt: 374.88
InChI Key: OPWMTCOSHDMJOT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a synthetic indole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and antiviral screening, particularly in the study of Human Respiratory Syncytial Virus (RSV). Indole-based analogs, especially 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives, have been identified as novel inhibitors of RSV replication in vitro . These related compounds have been shown to function through distinct mechanisms, such as inhibiting viral membrane fusion or disrupting the stage of viral genome replication and transcription . The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . Researchers investigating new antiviral agents or the structure-activity relationships (SAR) of heterocyclic compounds may find this analog a valuable chemical tool for their studies. The specific activity and potency of this exact compound are not yet fully characterized in the public scientific literature, necessitating further experimental validation by researchers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-3-22-11-18(14-6-4-5-7-16(14)22)25-12-19(23)21-15-10-13(20)8-9-17(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWMTCOSHDMJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
N-(5-Chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide (Target) Indole-thioacetamide 1-Ethyl-indole, 5-Cl-2-OMe-phenyl Not explicitly reported N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) Indole-sulfonamide 4-Chlorobenzoyl, 5-Cl-thiophene-sulfonamide COX-2 inhibition (implied)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole-thioacetamide 4-Bromophenyl, 5-methyl-triazinoindole Hit identification in protein studies
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetamide 3-Acetyl-thiophene, bromoacetamide Intermediate for advanced synthesis
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Thiadiazole-thioacetamide 4-Cl-phenyl, 4-nitroaniline-thiadiazole Akt inhibition (92.36%), antiglioma

Key Observations:

  • Substituent Effects : The target compound’s 5-chloro-2-methoxyphenyl group contrasts with bromophenyl (26, ) or nitro-substituted (3, ) analogs, which may alter electron distribution and binding affinity.
  • Sulfur Linkages : Thioacetamide bridges (target, 26, 3) are common, but sulfonamide (33, ) or bromoacetamide () variants may exhibit divergent solubility and pharmacokinetics.

Pharmacokinetic Considerations

  • Metabolic Stability : The 1-ethyl-indole moiety may resist oxidative metabolism better than N-unsubstituted indoles (e.g., 33, ), extending half-life.

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